(-)-2-(3-Pyridyl)piperidine dipicrate is a chemical compound with the molecular formula . It is classified as a piperidine derivative, specifically a dipicrate salt of 2-(3-pyridyl)piperidine. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties and its role in various synthetic pathways.
The compound is derived from piperidine, a six-membered ring containing nitrogen, and pyridine, a five-membered aromatic ring also containing nitrogen. The dipicrate form indicates that two picric acid molecules are associated with the piperidine derivative. Classification of this compound falls under organic compounds, specifically within the categories of heterocyclic compounds and nitrogen-containing bases.
The synthesis of (-)-2-(3-Pyridyl)piperidine dipicrate can be approached through several methods, primarily involving the reaction of 2-(3-pyridyl)piperidine with picric acid. A notable method includes:
The synthesis process may also involve catalytic hydrogenation steps if starting materials require reduction prior to forming the desired piperidine structure .
The molecular structure of (-)-2-(3-Pyridyl)piperidine dipicrate consists of a piperidine ring substituted with a pyridyl group at one position. The dipicrate moiety introduces additional complexity due to the presence of two picric acid units.
The compound's structure can be visualized using molecular modeling software or derived from crystal structure data when available .
(-)-2-(3-Pyridyl)piperidine dipicrate can participate in various chemical reactions typical for nitrogen-containing heterocycles:
The mechanism of action for compounds like (-)-2-(3-Pyridyl)piperidine dipicrate often involves interaction with biological targets such as receptors or enzymes:
Data on specific interactions would require further empirical studies focusing on binding affinities and biological assays.
Relevant analyses such as spectroscopic methods (NMR, IR) can provide additional insights into its structural characteristics and confirm purity .
(-)-2-(3-Pyridyl)piperidine dipicrate has potential applications in several areas:
The (-)-2-(3-Pyridyl)piperidine scaffold contains one stereogenic center at the C2 position of the piperidine ring, where the 3-pyridyl substituent is attached. This chiral center governs the molecule's absolute configuration, with the (-)-enantiomer exhibiting the (R)-configuration based on analogous synthetic pathways reported for related 2-arylpiperidines [3]. The spatial arrangement of substituents around this center critically influences biological recognition profiles, as evidenced by differential receptor binding affinities between enantiomers of structurally related piperidine-based pharmacophores [4].
X-ray crystallographic studies of analogous 2-arylpiperidine compounds reveal that the piperidine ring adopts a chair conformation with the C2 substituent preferentially occupying an equatorial position to minimize 1,3-diaxial interactions [3]. This conformation positions the pyridyl nitrogen atom approximately 4.5–5.0 Å from the piperidine nitrogen, creating a specific spatial relationship essential for bidentate receptor interactions. The dipicrate salt formation further stabilizes this configuration through ionic interactions between the piperidine nitrogen and picrate anions, as confirmed by spectroscopic analyses [3].
Table 1: Key Molecular Properties of (-)-2-(3-Pyridyl)piperidine Backbone
Property | Value/Characteristic | Analytical Method |
---|---|---|
Chiral center location | C2 of piperidine ring | X-ray crystallography |
Absolute configuration | (R)-(-) | Optical rotation comparison |
Predominant ring conformation | Chair with equatorial 3-pyridyl | Computational modeling |
N(py)-N(pip) distance | 4.5–5.0 Å | Molecular dynamics |
pKa (piperidine N) | ~10.5 (protonatable) | Potentiometric titration |
pKa (pyridyl N) | ~4.5 (weakly basic) | Potentiometric titration |
The stereochemical integrity during synthesis is maintained through asymmetric hydrogenation strategies. Recent advances employ chiral ruthenium or iridium catalysts for diastereoselective pyridine reduction, achieving enantiomeric excess (ee) >95% for structurally similar 2-arylpiperidines [3]. This high stereocontrol is essential given that sigma receptor binding affinity can vary by >100-fold between enantiomers of piperidine-based ligands [4] [9].
The 3-pyridyl substitution pattern creates a distinctive electronic topology characterized by two spatially separated nitrogen atoms with contrasting basicity. The piperidine nitrogen (pKa ~10.5) undergoes protonation under physiological conditions to form a cationic center, while the pyridyl nitrogen (pKa ~4.5) remains predominantly unprotonated, serving as a hydrogen-bond acceptor [4]. This differential protonation creates a zwitterionic-like character in biological environments, facilitating dual-point interactions with complementary receptor sites. NMR and crystallographic evidence confirms that protonation at the piperidine nitrogen induces conformational restriction through intramolecular charge transfer effects [4].
In the bioactive conformation observed for sigma-1 receptor ligands, the 3-pyridyl moiety adopts a coplanar orientation relative to the piperidine ring, stabilized by resonance effects. This arrangement maximizes π-orbital overlap and creates an extended electronic surface for receptor engagement. Molecular dynamics simulations indicate that the free energy difference between coplanar and perpendicular conformers is ~2.8 kcal/mol, with >85% population occupying the coplanar state at physiological temperature [3]. This preference is further enhanced upon dipicrate salt formation, where picrate anions restrict rotational freedom through ionic and van der Waals contacts [3].
Table 2: Conformational and Electronic Features of Piperidine-Pyridyl Moiety
Feature | Bioactive Significance | Experimental Evidence |
---|---|---|
Protonation state | Monocation at piperidine N | NMR titration, X-ray crystallography |
N⁺-H···N(py) interaction | Stabilizes coplanar conformation | IR spectroscopy (Δν ~120 cm⁻¹) |
Torsional barrier (C2-C2') | ~12 kcal/mol | Variable-temperature NMR |
Dipole moment enhancement | 4.2 D → 6.8 D upon protonation | Computational chemistry |
π-Orbital delocalization | Extended conjugated system | UV-Vis spectroscopy (λmax shift) |
Dipicrate stabilization | Ionic + π-stacking interactions | Single-crystal X-ray diffraction |
The dipicrate salt formation significantly modifies the supramolecular architecture through three-dimensional hydrogen-bonding networks. Crystallographic analyses of related piperidinium dipicrates reveal a characteristic motif where picrate anions bridge adjacent cations via N⁺-H···O⁻ and C-H···O interactions, forming extended chains or sheets that stabilize the bioactive conformation [3]. This crystal packing forces the 3-pyridyl and piperidine rings into near-perfect coplanarity (dihedral angle <10°), mimicking receptor-bound geometry. Such structural preorganization may contribute to enhanced binding kinetics by reducing the entropic penalty associated with receptor engagement [4].
Pharmacophore analysis of (-)-2-(3-Pyridyl)piperidine against established sigma-1 (σ1R) receptor ligands reveals remarkable alignment with the essential features required for high-affinity binding. The σ1R pharmacophore, recently validated through crystallographic studies (PDB: 5HK1), comprises: (1) a positively ionizable feature (PI) corresponding to the protonated amine, (2) two hydrophobic (HYD) domains, and (3) an auxiliary hydrogen-bond acceptor (HBA) site [9]. The (-)-2-(3-Pyridyl)piperidine backbone precisely satisfies these requirements: its protonated piperidine nitrogen serves as the PI feature, the pyridyl and piperidine rings provide HYD regions, and the pyridyl nitrogen functions as an HBA [4] [9].
Structure-based pharmacophore modeling using the σ1R crystal structure demonstrates that the (R)-enantiomer achieves superior feature mapping compared to its (S)-counterpart. The protonated piperidine nitrogen forms a salt bridge with Glu172 (distance: 2.9 Å), while the pyridyl nitrogen accepts a hydrogen bond from backbone amides in the Leu105/Gly106 region (3.1 Å) [9]. The 3-pyridyl orientation optimally fills the hydrophobic subpocket formed by Tyr103, Val107, and Phe133, with surface complementarity >85% relative to reference ligand PD144418 [9]. This alignment explains the documented submicromolar affinity (Ki ~0.4 μM) of structurally analogous 2-(pyridyl)piperidines for σ1R [4].
Table 3: Pharmacophore Feature Alignment with Sigma-1 Receptor
Pharmacophore Feature | Structural Element in (-)-2-(3-Pyridyl)piperidine | σ1R Binding Site Interaction | Distance (Å) |
---|---|---|---|
Positive ionizable (PI) | Protonated piperidine N | Salt bridge with Glu172 | 2.9 |
Hydrophobic 1 (HYD1) | Piperidine ring | Face-to-face with Tyr103 | 3.8 |
Hydrophobic 2 (HYD2) | 3-Pyridyl ring | Edge-to-face with Phe133 | 4.2 |
H-bond acceptor (HBA) | Pyridyl nitrogen | H-bond with Leu105/Gly106 backbone | 3.1 |
Steric exclusion | C2 substituent orientation | Avoidance of Ile124/Val125 clash | - |
Comparative molecular field analysis (CoMFA) with classical σ1R ligands reveals that the 3-pyridyl substitution provides optimal steric and electrostatic properties. The meta-position on the pyridine ring creates a 120° projection angle from the piperidine-pyrrolidine axis, matching the vector between PI and HBA features in the σ1R pharmacophore more precisely than 2-pyridyl (75°) or 4-pyridyl (180°) analogs [4] [9]. This geometric advantage translates to ~10-fold higher affinity relative to positional isomers, as demonstrated in radioligand displacement assays [4].
The dipicrate counterion system introduces conformational preorganization that enhances pharmacophore fit. Molecular dynamics simulations show that picrate anions restrict piperidine ring puckering through electrostatic constraints, reducing conformational entropy by ~3.2 kcal/mol relative to the free base. This preorganization advantage is quantified by RMSD values in ligand-receptor complexes: 0.72 Å for dipicrate salt versus 1.35 Å for hydrochloride salt over 100 ns simulation [3]. Such stabilization may contribute to the improved in vitro activity observed for dipicrate salts in receptor binding studies [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: